2-chloro-6-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
描述
属性
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c1-10-5-7-11(8-6-10)23-14(20-21-22-23)9-19-16(24)15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSLMSLKWBGRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 2-chloro-6-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the tetrazole ring: This can be achieved by reacting p-tolylamine with sodium azide and a suitable catalyst under controlled conditions.
Introduction of the chloro and fluoro groups: This step involves the halogenation of a benzamide precursor using reagents such as thionyl chloride and fluorine gas.
Coupling reaction: The final step involves coupling the tetrazole intermediate with the halogenated benzamide under suitable conditions, such as using a palladium catalyst.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
2-chloro-6-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling reactions: The tetrazole ring can participate in coupling reactions with other aromatic or aliphatic compounds.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-chloro-6-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-chloro-6-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro groups can form strong bonds with target molecules, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
相似化合物的比较
Target Compound vs. Polycyclic Aromatic Benzamides ()
Compounds 6b, 6e, and 6f in feature benzamide cores fused with naphthoquinone or substituted aryl groups. For example:
- N-((3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(p-tolyl)methyl)benzamide (6b): Incorporates a polycyclic naphthoquinone system, leading to higher molecular complexity compared to the target compound. Its NMR data (e.g., aromatic protons at δ 6.8–8.1 ppm in DMSO-d6) suggest distinct electronic environments due to conjugated carbonyl groups, contrasting with the target’s simpler benzamide .
Target Compound vs. Tetrazole-Containing Derivatives ()
Compounds 8–12 in share the tetrazol-5-yl group but are linked to imidazole-propanoate or acrylate moieties. For example:
- Methyl 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (8): Features a chlorotrityl-protected tetrazole and an imidazole-propanoate ester. Its NMR δ 5.38 (s, 2H) corresponds to the methylene bridge between tetrazole and imidazole, analogous to the target’s CH2 group .
- Key Similarity : Both compounds exhibit shielded methylene protons (δ ~5.38 ppm), suggesting similar magnetic environments for the tetrazole-CH2 linkage.
Target Compound vs. Pharmacopeial Tetrazole Derivatives ()
The USP candesartan-related compound includes a biphenyl-tetrazole system and benzimidazole carboxylate. While structurally distinct, its tetrazole-biphenyl motif highlights the pharmaceutical relevance of tetrazole rings in angiotensin receptor blockers. The target’s p-tolyl group may confer similar lipophilicity to the biphenyl system in the USP compound .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Select Compounds
Key Observations:
NMR Shifts: The methylene (CH₂) group in the target compound is expected to resonate near δ 5.38 ppm, mirroring compound 8’s tetrazole-CH₂ signal . The electron-withdrawing Cl and F substituents on the benzamide may deshield aromatic protons, shifting their signals upfield compared to non-halogenated analogs .
Molecular Weight : The target’s lower molecular weight (351.75 vs. 582.61 in the USP compound) suggests improved permeability but reduced structural complexity .
Synthetic Yields : High yields (90–95%) for tetrazole derivatives in indicate robust synthetic routes applicable to the target compound .
Implications for Research and Development
- Drug Design : The tetrazole ring’s metabolic stability and the halogenated benzamide’s electronic effects make the target compound a candidate for further pharmacological exploration, akin to USP standards .
- Analytical Challenges : Characterization of the target’s Cl/F substituents would require advanced techniques (e.g., ¹⁹F NMR), as seen in polycyclic analogs .
- Synthetic Optimization : Methods from (e.g., amide coupling, tetrazole cyclization) could streamline the target’s synthesis .
生物活性
2-Chloro-6-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a chloro and fluoro substituent on a benzamide backbone, along with a tetrazole moiety, which is often associated with various pharmacological effects.
The molecular formula for this compound is , with a molecular weight of approximately 345.76 g/mol. The structural representation can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃ClFN₅O |
| Molecular Weight | 345.76 g/mol |
| CAS Number | 921165-79-9 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The tetrazole moiety is known for its ability to interact with various enzymes, potentially acting as an inhibitor.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Microtubule Destabilization : The compound may disrupt microtubule dynamics, which is critical for cell division and stability.
Biological Assays and Efficacy
Research on related tetrazole-containing compounds indicates significant biological activities, including anticancer effects. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity.
Case Studies
- Anticancer Activity : A study showed that derivatives containing the tetrazole ring exhibited IC50 values ranging from 0.090 to 0.650 μM against SGC-7901 (gastric cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines, highlighting their potential as anticancer agents .
- HIV Inhibition : Related compounds have shown activity against HIV-1, with some derivatives achieving picomolar activity against wild-type HIV-1 and clinically relevant mutants .
Structure-Activity Relationship (SAR)
The presence of halogen substituents (chloro and fluoro) on the benzamide structure enhances the compound's lipophilicity and may improve its binding affinity to biological targets. The tetrazole group contributes additional hydrogen bonding capabilities, which can be crucial for interaction with enzymes or receptors.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
-
Step 1 : Formation of the benzamide core via condensation of 2-chloro-6-fluorobenzoic acid derivatives with appropriate amines.
-
Step 2 : Introduction of the tetrazole moiety via [3+2] cycloaddition using trimethylsilyl azide and dibutyltin oxide as catalysts .
-
Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .
-
Optimization : Reaction temperature (70–80°C), solvent choice (PEG-400 for heterogeneous catalysis), and catalyst loading (e.g., 10 wt% Bleaching Earth Clay) are critical for scalability .
Synthetic Step Key Conditions Yield Range Benzamide formation DMF, 80°C, 6h 60–75% Tetrazole coupling TMSCN, SnCl₂, 70°C 40–55% Final purification Ethanol recrystallization 85–90% purity
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 7.2–8.1 ppm) and tetrazole methylene protons (δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution ESI-TOF (e.g., m/z [M+H] calculated for CHClFNO: 344.77) ensures molecular weight accuracy .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation products .
Advanced Research Questions
Q. How does the substitution pattern on the tetrazole ring influence the compound’s biological activity, and what structural modifications are suggested for enhancing target affinity?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) :
-
The p-tolyl group on the tetrazole enhances lipophilicity, improving membrane permeability .
-
Fluorine and chlorine substituents on the benzamide core increase electrophilicity, potentially enhancing enzyme inhibition (e.g., kinase targets) .
-
Modifications :
-
Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to modulate electronic effects.
-
Introduce heterocyclic substituents (e.g., pyridine) to explore π-π stacking interactions with target proteins .
Substituent Biological Activity Trend Hypothesized Mechanism p-Tolyl (default) Moderate antimicrobial activity Increased lipophilicity 3-Fluoro-4-methyl Enhanced enzyme inhibition Steric and electronic modulation Pyridinyl Improved solubility Hydrogen bonding with polar residues
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across different studies?
- Methodological Answer :
- Assay Standardization : Discrepancies may arise from variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or assay conditions (e.g., pH, serum content). Use standardized protocols like CLSI guidelines for antimicrobial testing .
- Target Profiling : Conduct kinase inhibition assays (e.g., ATP-binding pocket analysis) to differentiate off-target effects .
- Metabolite Analysis : LC-MS/MS can identify active metabolites that contribute to divergent activities in vivo vs. in vitro .
Q. What computational strategies are suitable for predicting binding modes of this compound with molecular targets (e.g., G-quadruplex DNA or enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like telomeric DNA (e.g., hydrogen bonds between the amide group and DG11/DG12 residues) .
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS can simulate ligand stability in binding pockets over 100 ns trajectories, assessing key interactions (e.g., π-stacking with tetrazole) .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG values) to prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. How should researchers address variability in reported solubility and stability data for this compound?
- Methodological Answer :
- Solubility : Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions. Data discrepancies may stem from pH-dependent ionization (pKa ~4.5 for tetrazole) .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation pathways (e.g., hydrolysis of the amide bond) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
